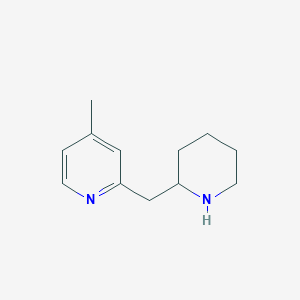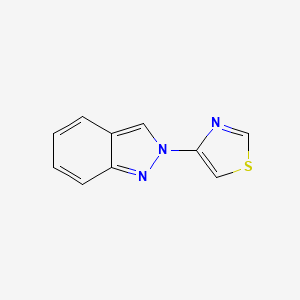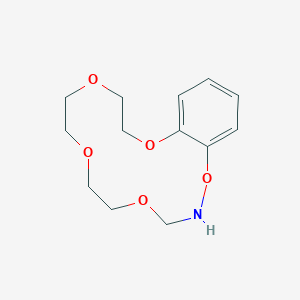
Benzoaza-15-crown-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoaza-15-crown-5 is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure. This compound contains a benzene ring and an aza (nitrogen) atom within its 15-membered ring structure, which enhances its complexation properties with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoaza-15-crown-5 can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors in the presence of a base. For instance, the reaction of a benzene derivative with a nitrogen-containing compound under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoaza-15-crown-5 undergoes various chemical reactions, including complexation, substitution, and coordination reactions. It forms stable complexes with metal ions such as sodium, calcium, and lead due to the presence of the nitrogen atom and the benzene ring .
Common Reagents and Conditions:
Complexation: this compound forms complexes with metal ions in the presence of solvents like acetonitrile or methanol.
Substitution: Substitution reactions can occur at the nitrogen atom or the benzene ring, depending on the reagents used.
Major Products: The major products of these reactions are typically metal complexes or substituted derivatives of this compound, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Benzoaza-15-crown-5 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which benzoaza-15-crown-5 exerts its effects is primarily through complexation with metal ions. The nitrogen atom and the oxygen atoms in the crown ether ring coordinate with the metal ions, forming stable complexes. This complexation can alter the properties of the metal ions, such as their solubility and reactivity, making this compound a valuable tool in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Benzo-15-crown-5: Lacks the nitrogen atom, making it less effective in complexing with certain metal ions.
Dibenzo-18-crown-6: Contains two benzene rings and a larger ring size, which can accommodate larger metal ions but may have different selectivity compared to benzoaza-15-crown-5.
Aza-18-crown-6: Similar to this compound but with a larger ring size, providing different complexation properties.
Uniqueness: this compound is unique due to the presence of the nitrogen atom within its ring structure, which enhances its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring selective ion binding and transport .
Eigenschaften
Molekularformel |
C13H19NO5 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
2,5,8,11,14-pentaoxa-3-azabicyclo[13.4.0]nonadeca-1(19),15,17-triene |
InChI |
InChI=1S/C13H19NO5/c1-2-4-13-12(3-1)18-10-9-16-6-5-15-7-8-17-11-14-19-13/h1-4,14H,5-11H2 |
InChI-Schlüssel |
RMLZQUZAXKNPCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=CC=CC=C2ONCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



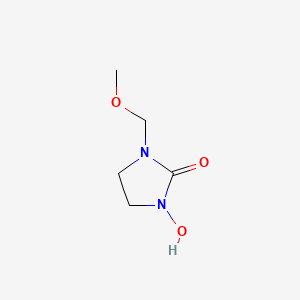
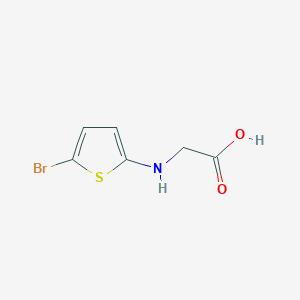
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
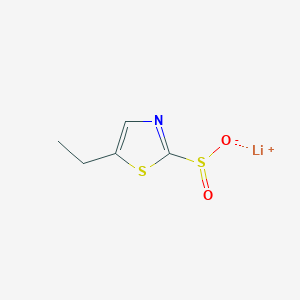
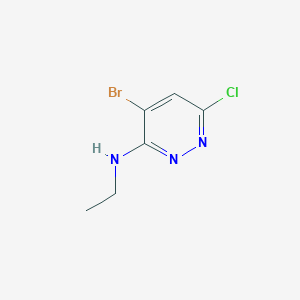

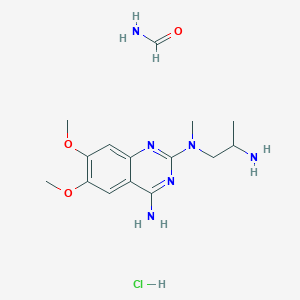
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
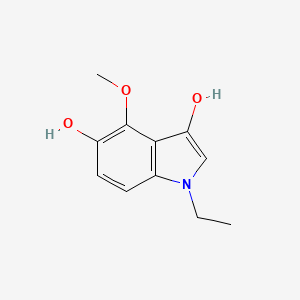
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

